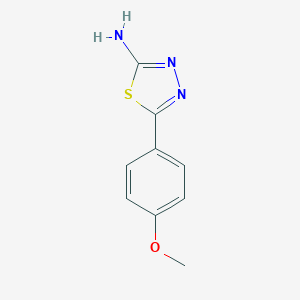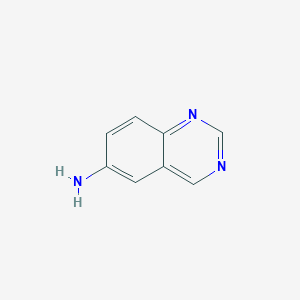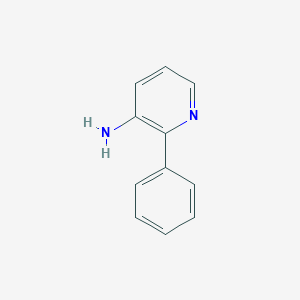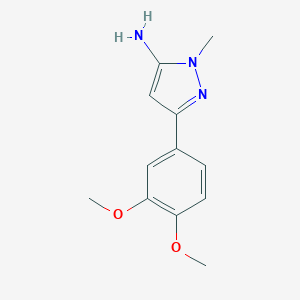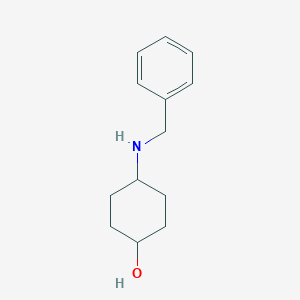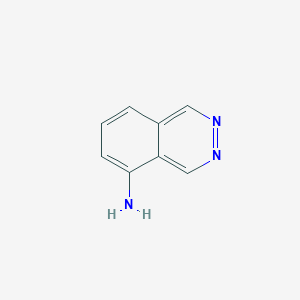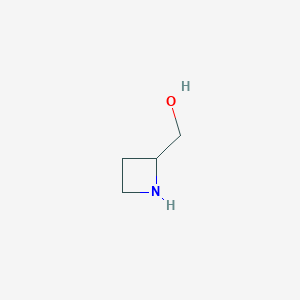
(S)-Azetidin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Azetidin-2-ylmethanol is a chiral compound that is of interest in the field of medicinal chemistry due to its potential as a building block for pharmacologically active molecules. The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, making it a part of the larger family of azetidines. The presence of the hydroxymethyl group at the 2-position of the azetidine ring provides a functional handle for further chemical modifications.
Synthesis Analysis
The synthesis of derivatives of (S)-Azetidin-2-ylmethanol has been explored in the context of creating novel ligands for nicotinic receptors. In one study, a compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which is an analogue of A-85380, was synthesized using a Stille coupling reaction. This process involved the coupling of [11C]iodomethane with a stannylated pyridine derivative followed by deprotection with trifluoroacetic acid (TFA) . The synthesis was optimized to overcome previous issues with solid-phase extraction and automation, resulting in a significant yield of the radiolabeled compound, which is indicative of the potential for efficient synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, and X-ray crystallographic analysis is a powerful tool to confirm their structure. For instance, a study reported the synthesis of a 4,4'-disubstituted azetidin-2-one derivative from benzil and (±)-2-amino-1-methylethanol. The structure of the resulting compound was unambiguously confirmed by X-ray crystallography . This highlights the importance of structural analysis in confirming the configuration and conformation of azetidine derivatives, which is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of (S)-Azetidin-2-ylmethanol derivatives is influenced by the azetidine ring and the substituents attached to it. The Stille coupling reaction used in the synthesis of the nicotinic receptor ligand is an example of the type of chemical reactions that can be employed to modify the azetidine scaffold . The choice of reaction conditions, such as temperature and the presence of a catalyst, is critical for achieving the desired product. Deprotection steps, such as the use of TFA, are also important for obtaining the final compound in a pure form.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-Azetidin-2-ylmethanol and its derivatives are determined by their molecular structure. The presence of the hydroxymethyl group and the nitrogen in the azetidine ring contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds. These properties are essential for the compound's interaction with biological systems and its behavior in chemical reactions. The specific radioactivity of the synthesized ligand for nicotinic receptors suggests that the compound has suitable properties for biological applications, such as imaging .
科学的研究の応用
Drug Delivery Systems to Combat Antibiotic Resistance
(S)-Azetidin-2-ylmethanol, a structural variant within the β-lactam family, contributes significantly to addressing the global challenge of bacterial resistance to β-lactam antibiotics. Innovative drug delivery approaches utilizing liposomes, nanoparticles, and other carriers have been explored to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains. These strategies aim to maintain the therapeutic relevance of β-lactams by improving their bioavailability and targeting capabilities, thereby overcoming the defense mechanisms of resistant bacteria (Abeylath & Turos, 2008).
Anticancer Applications
The exploration of β-lactams, including (S)-Azetidin-2-ylmethanol derivatives, in oncology has opened new avenues for cancer therapy. β-Lactams have shown promise as anticancer agents, particularly in delivering therapeutic agents directly to tumor sites with minimal side effects. The structural versatility of β-lactams, including (S)-Azetidin-2-ylmethanol, allows for the development of novel anticancer drugs that can be tailored to target specific types of cancer cells, enhancing the specificity and efficacy of treatment (Mahmood, 2022).
Neuroprotective and Anti-inflammatory Effects
In the realm of neurodegenerative diseases, β-lactams, including (S)-Azetidin-2-ylmethanol derivatives, have been identified as potential agents for neuroprotection. These compounds exhibit anti-inflammatory properties and may influence neurological pathways in a way that protects against the progression of diseases such as Alzheimer's and Parkinson's. The underlying mechanisms likely involve modulation of neuroinflammatory pathways, suggesting a therapeutic potential for (S)-Azetidin-2-ylmethanol derivatives in mitigating neurodegeneration and associated cognitive decline (Oliver & Hinks, 2020).
Cardiovascular Disease Treatment
Research into the cardiovascular applications of β-lactams, including (S)-Azetidin-2-ylmethanol, has indicated potential benefits in treating conditions affecting the heart and blood vessels. These compounds have been investigated for their ability to modulate blood pressure, heart rate, and other cardiovascular parameters. The impact of (S)-Azetidin-2-ylmethanol derivatives on cardiovascular health points to their potential as therapeutic agents in managing hypertension, heart failure, and other cardiovascular disorders, contributing to the development of new treatment strategies (Singh, Aggarwal, & Singh, 2014).
Safety And Hazards
This involves examining the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.
特性
IUPAC Name |
[(2S)-azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Azetidin-2-ylmethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






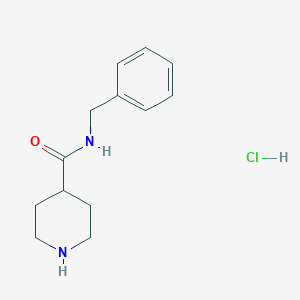
![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)
